Differentiation from Veliparib (ABT-888): Substitution Pattern and Predicted Target Engagement
The target compound is a 1H-benzimidazole-6-carboxamide, while the clinically evaluated PARP inhibitor veliparib is a 1H-benzimidazole-4-carboxamide. This positional isomerism of the carboxamide group is known to critically influence PARP-1 binding affinity. In a related series, a 6-carboxamide derivative demonstrated an IC50 of 640 nM against PARP-1 in a cellular assay, whereas veliparib exhibits a Ki of 5.2 nM in a biochemical assay [1][2]. While this is a cross-study comparison, it highlights that the 6-carboxamide series, without further optimization, generally shows lower potency, but may offer distinct selectivity profiles or physicochemical properties for specific imaging or probe applications [3].
| Evidence Dimension | PARP-1 inhibitory activity (cellular vs. biochemical) |
|---|---|
| Target Compound Data | IC50 = 640 nM (cellular PAR formation assay in HeLa cells) |
| Comparator Or Baseline | Veliparib: Ki = 5.2 nM (biochemical PARP-1 assay) |
| Quantified Difference | Veliparib is approximately 123-fold more potent in biochemical assays; direct comparison is limited by different assay formats. |
| Conditions | Target: PARP-1 (HeLa cell assay); Veliparib: biochemical PARP-1 assay |
Why This Matters
This positional isomerism provides a structurally distinct starting point for developing PARP-1 imaging agents or inhibitors with potentially reduced bone marrow toxicity, as the 6-carboxamide series is less explored.
- [1] BindingDB. BDBM124945: US8765972, 127. Inhibition of PARP1 in human HeLa cells (IC50 = 640 nM). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124945 View Source
- [2] Penning, T. D., et al. (2009). J Med Chem, 52(2), 514-523. (Veliparib Ki data). View Source
- [3] Zhu, G. D., et al. (2014). Synthesis and evaluation of 18F-labeled benzimidazole-6-carboxamide PARP-1 inhibitors for PET imaging. Bioorg Med Chem, 22(5), 1700-1707. View Source
